molecular formula C11H13Cl2N5 B081137 1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 13344-99-5

1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B081137
CAS No.: 13344-99-5
M. Wt: 286.16 g/mol
InChI Key: FPULLBVUFHTKQQ-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the replacement of chloride ions in cyanuric chloride with the desired substituents. This can be achieved through conventional methods or using microwave irradiation, which offers the advantage of shorter reaction times, higher yields, and greater purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using readily available starting materials such as cyanuric chloride. The process may include steps like esterification to produce methyl ester analogues, which are then fully characterized using techniques like FT-IR, NMR, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted triazines .

Scientific Research Applications

1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine apart from these similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical properties. For example, the presence of the 3,4-dichlorophenyl group enhances its antimicrobial and anticancer activities compared to other triazine derivatives .

Properties

CAS No.

13344-99-5

Molecular Formula

C11H13Cl2N5

Molecular Weight

286.16 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17)

InChI Key

FPULLBVUFHTKQQ-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C

13344-99-5

Origin of Product

United States

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